Ethyl 2-methylphenylalanine
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Overview
Description
Ethyl 2-methylphenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an ethyl ester group and a methyl substitution on the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylphenylalanine can be synthesized through several methods. One common approach involves the esterification of 2-methylphenylalanine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylphenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-methylphenylacetic acid.
Reduction: Formation of ethyl 2-methylphenylmethanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-methylphenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-methylphenylalanine involves its interaction with specific molecular targets and pathways. It is believed to act as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological processes .
Comparison with Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but without the ethyl ester and methyl substitutions.
2-Phenethylamine: Shares the phenyl ring and amino group but lacks the ester and methyl groups.
Methylphenidate: A stimulant with a similar phenyl ring structure but different functional groups
Uniqueness: Ethyl 2-methylphenylalanine is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to its analogs .
Properties
CAS No. |
603944-30-5 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3 |
InChI Key |
AUCRQTYOSJMLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C)N |
Origin of Product |
United States |
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